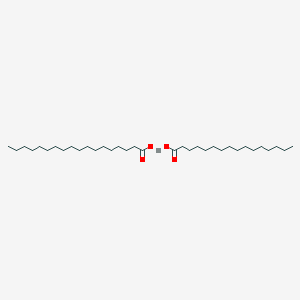
zinc;hexadecanoate;octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc;hexadecanoate;octadecanoate: are compounds formed by the reaction of zinc with fatty acids containing 16 to 18 carbon atoms. These compounds are commonly used in various industrial applications due to their unique properties, such as their ability to act as stabilizers, lubricants, and surfactants . They are typically found in products like cosmetics, personal care items, and industrial materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: zinc;hexadecanoate;octadecanoate are typically synthesized by reacting zinc oxide or zinc chloride with fatty acids (C16-18) in a controlled environment. The reaction is usually carried out in an organic solvent, such as ethanol or isopropanol, under reflux conditions to ensure complete reaction . The resulting product is then purified through filtration and drying processes.
Industrial Production Methods: In industrial settings, the production of fatty acids, C16-18, zinc salts involves large-scale reactors where zinc salts and fatty acids are mixed and heated to facilitate the reaction. The mixture is then cooled, and the solid product is separated and dried. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: zinc;hexadecanoate;octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert the zinc salts back to their metallic zinc form.
Substitution: Substitution reactions can occur where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Metal salts such as calcium chloride or magnesium chloride.
Major Products Formed:
Oxidation: Zinc oxide and fatty acid derivatives.
Reduction: Metallic zinc and free fatty acids.
Substitution: New metal salts and free zinc ions.
Applications De Recherche Scientifique
zinc;hexadecanoate;octadecanoate have a wide range of applications in scientific research, including:
Chemistry:
- Used as catalysts in organic synthesis reactions.
- Act as stabilizers in polymer chemistry .
Biology:
- Studied for their role in cell membrane structure and function.
- Investigated for their potential in drug delivery systems .
Medicine:
- Explored for their anti-inflammatory and antimicrobial properties.
- Used in formulations for topical treatments .
Industry:
- Employed as lubricants and surfactants in various industrial processes.
- Used in the production of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of fatty acids, C16-18, zinc salts involves their interaction with cell membranes and proteins. The zinc ions can bind to specific sites on proteins, altering their structure and function. This interaction can lead to changes in cell signaling pathways and metabolic processes . Additionally, the fatty acid component can integrate into cell membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
- Fatty acids, C14-18, zinc salts
- Fatty acids, C12-16, zinc salts
- Fatty acids, C8-12, zinc salts
Comparison:
- zinc;hexadecanoate;octadecanoate have longer carbon chains compared to C8-12 and C12-16 zinc salts, which can result in different physical and chemical properties.
- The longer carbon chains in C16-18 zinc salts provide better lubrication and stability, making them more suitable for certain industrial applications .
- Compared to C14-18 zinc salts, C16-18 zinc salts have similar properties but may offer slight variations in solubility and reactivity due to the difference in chain length .
Propriétés
Numéro CAS |
91051-01-3 |
|---|---|
Formule moléculaire |
C34H66O4Zn |
Poids moléculaire |
604.3 g/mol |
Nom IUPAC |
zinc;hexadecanoate;octadecanoate |
InChI |
InChI=1S/C18H36O2.C16H32O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
BJWIKAHDFBRQJO-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Key on ui other cas no. |
91051-01-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


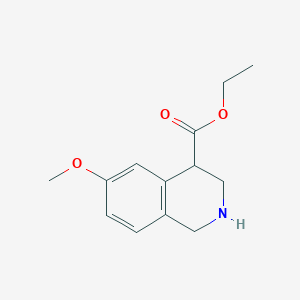
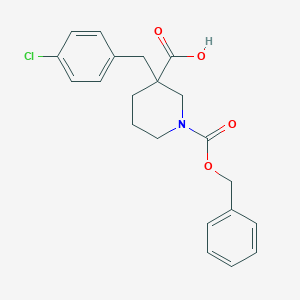
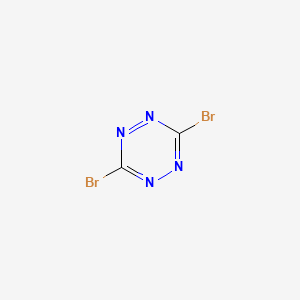
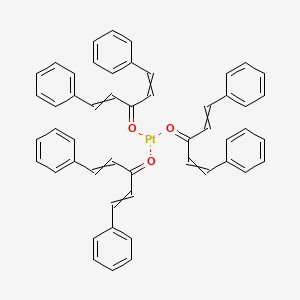
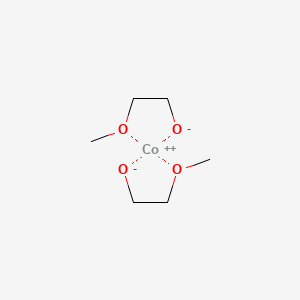
![1,2-b]Thiophene](/img/structure/B1496593.png)
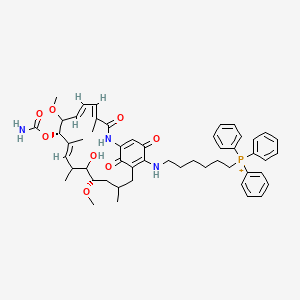
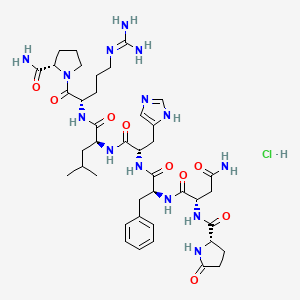
![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)

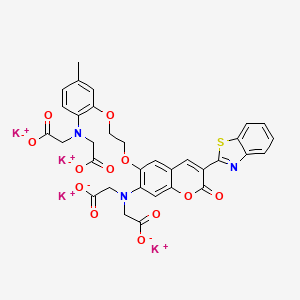
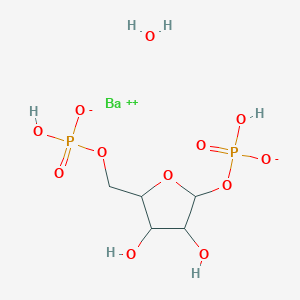
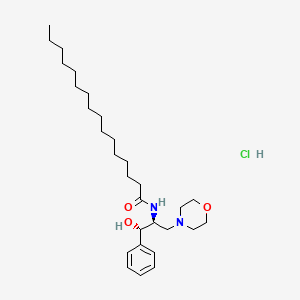
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1496609.png)
